(1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid
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Overview
Description
(1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid typically involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring, followed by cyclization with a pyridine derivative . The reaction conditions often include heating in ethanol or under acid/base catalysis . For example, the condensation of 1,3-diketones with hydrazine or arylhydrazine in the presence of an α,β-unsaturated ketone system can lead to the formation of the pyrazole ring, which is then cyclized to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
(1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the substitution pattern and functional groups.
Indole Derivatives: Indoles are another class of heterocyclic compounds with a similar aromatic ring system but different nitrogen positioning.
Uniqueness
The uniqueness of (1,3,4-Trimethyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL)acetic acid lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(1,3,4-trimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-4-8(15)14(5-9(16)17)11-10(6)7(2)12-13(11)3/h4H,5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCXUHXBCQRIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C(=NN2C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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